molecular formula C23H28N2O2 B8354605 Benzyloxycarbonyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine

Benzyloxycarbonyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B8354605
M. Wt: 364.5 g/mol
InChI Key: UVWITLQIZVFWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

benzyl 4-phenyl-4-pyrrolidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C23H28N2O2/c26-22(27-19-20-9-3-1-4-10-20)24-17-13-23(14-18-24,25-15-7-8-16-25)21-11-5-2-6-12-21/h1-6,9-12H,7-8,13-19H2

InChI Key

UVWITLQIZVFWJG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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c1ccc(CN2CCC(c3ccccc3)(N3CCCC3)CC2)cc1
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Synthesis routes and methods II

Procedure details

60 g (3.5 eq) Cbz chloride were added dropwise to a solution of 33 g (1 eq) 1-benzyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine in 330 ml chloroform over a period of 10 min and the reaction mixture obtained was stirred for 30 min at room temperature. The reaction course was monitored by thin-layer chromatography (ethyl acetate). Once the conversion was complete, the solvent was distilled off completely and the residue adjusted to a pH of ˜6 with 10% HCl solution and washed 3 times with 100 ml EtOAc. In an ice bath the aqueous solution was adjusted to a pH of ˜9 with NaOH solution and then extracted 3 times with 100 ml chloroform. The combined organic phases were dried with Na2SO4. Following removal of the solvent under reduced pressure, the residue was purified by column chromatography (silica gel; 20% EtOAc/heptane). 11 g (29%) of product were obtained in the form of a yellow solid.
Quantity
60 g
Type
reactant
Reaction Step One
Name
1-benzyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine
Quantity
33 g
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reactant
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330 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
29%

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